molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923
CAS RN: 56503-39-0
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
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Description

Ethyl cyanohydroxyiminoacetate, also known as Oxyma, is the oxime of ethyl cyanoacetate . It is used as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC), in peptide synthesis .


Synthesis Analysis

Oxyma has been tested as an additive for use in the carbodiimide approach for the formation of peptide bonds . Its performance in relation to those of HOBt and HOAt, which have recently been reported to exhibit explosive properties, is reported .


Molecular Structure Analysis

The molecular formula of Ethyl 2-cyano-2-(hydroxyimino)acetate is C5H6N2O3 . The InChI representation of the molecule is InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- . The Canonical SMILES representation is CCOC(=O)C(=NO)C#N .


Chemical Reactions Analysis

Ethyl 2-cyano-2-(hydroxyimino)acetate has been used in the carbodiimide approach for the formation of peptide bonds . It has also been involved in the Lossen rearrangement for the synthesis of ureas . Furthermore, the evolution of hydrogen cyanide (HCN) during amino acid activation using the reagent combination of Ethyl 2-cyano-2-(hydroxyimino)acetate and diisopropylcarbodiimide (DIC) has been observed .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-cyano-2-(hydroxyimino)acetate is 142.11 g/mol . It is a white to off-white crystalline solid . It is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (DMF) .

Scientific Research Applications

Application 1: Peptide Synthesis

  • Summary of the Application : Oxyma is used as a coupling additive in peptide synthesis. It is an efficient and convenient additive used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during peptide synthesis .
  • Methods of Application or Experimental Procedures : The appropriateness of Oxyma as a substitute for benzotriazole-based additives is discussed in terms of its capacity to control racemization, its coupling efficiency in difficult couplings either for stepwise or segment coupling in solution- and solid-phase coupling .
  • Results or Outcomes : Oxyma displayed remarkable results in terms of racemization depression together with impressive coupling efficiency in both solution- and solid-phase synthesis . Furthermore, Oxyma suggests a lower risk of explosion than HOBt and HOAt .

Application 2: Carbodiimide-Mediated Amide Bond Formation

  • Summary of the Application : Oxyma is used as an additive for the carbodiimide-mediated amide bond formation during established peptide synthesis method .
  • Methods of Application or Experimental Procedures : Oxyma is added to the reaction mixture during the carbodiimide-mediated amide bond formation process .
  • Results or Outcomes : The use of Oxyma in this application provides a greener alternative for the amide and peptide synthesis .

Application 3: Production of Other Organic Compounds

  • Summary of the Application : Oxyma is used as an intermediate in the production of other organic compounds, such as drugs and dyes .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .
  • Results or Outcomes : The use of Oxyma in this application contributes to the efficient production of various organic compounds .

Application 4: Automated Merrifield Synthesis

  • Summary of the Application : Oxyma can be used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis .
  • Methods of Application or Experimental Procedures : Oxyma is used together with coupling reagents such as carbodiimides (for example dicyclohexylcarbodiimide (DCC)), diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3- (3-dimethylaminopropyl)carbodiimide (EDCI)) .
  • Results or Outcomes : The use of Oxyma in this application has become widely used due to its simple preparative accessibility, the uncritical behavior at temperatures below 80 °C and in particular because of the high yields and the low racemization of the peptides obtained .

Application 5: Pesticide Production

  • Summary of the Application : Oxyma can be used in the production of pesticides to control pests and diseases in various crops .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular pesticide being synthesized .
  • Results or Outcomes : The use of Oxyma in this application contributes to the efficient production of various pesticides .

Safety And Hazards

When handling Ethyl 2-cyano-2-(hydroxyimino)acetate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ethyl 2-cyano-2-(hydroxyimino)acetate has been tested as a potential replacement for benzotriazole derivatives used in peptide synthesis . It exhibits a markedly slowed thermal decomposition on heating compared to the benzotriazole derivatives . It is recommended to keep the temperature below 74°C to conserve calorimetric parameters, although experiments in solution have been safely conducted under microwave irradiation and at temperatures above 80°C .

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXLZAXGXOXAP-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(hydroxyimino)acetate

CAS RN

56503-39-0, 3849-21-6
Record name Ethyl (E)-cyano(hydroxyimino)acetate
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Record name 3849-21-6
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Record name 3849-21-6
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Record name Ethyl cyano(hydroxyimino)acetate
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Record name Ethyl (E)-cyano(hydroxyimino)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).
Quantity
603.7 g
Type
reactant
Reaction Step One
Quantity
507.2 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethylcyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml) and acetic acid (8.0 ml=8.4 g, 140 mmol) is added to the stirred mixture. The ester disappears and soon yellow crystals of the sodium derivative start to separate. Next day the crystals are collected and then dissolved in 2N HCl (50 ml). The product is extracted with ether (four times, 50 ml each time) and the extracts dried over anhydrous Na2SO4. Removal of the solvent by evaporation in vacuo leaves a crystalline residue, ethyl 2-hydroxyimino-2-cyanoacetate, melting at 133° C. (12.4 g, 87%).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (57.30 g, 830.60 mmol) in water (710.00 ml) was treated with ethyl cyanoacetate (100.00 g, 884.00 mmol). 85% Orthophosphoric acid (36.60 ml, 540.00 mmol) was added dropwise over 45 min, while keeping the temperature of the reaction mixture below 35° C. with the aid of an ice bath. At the end of the addition, the mixture was warmed to 40° C. and stirred for 1 hour. The reaction was quenched at 45° C. with fuming HCl (73.90 ml, 880.00 mmol), and the mixture was then left to cool to room temperature and at 0° C. overnight to complete precipitation. The solid was filtered, the filtrate washed with water and dried under high vacuum overnight to yield 70 g of cyano-hydroxyimino-acetic acid ethyl ester as white crystals. A second batch was obtained by extracting the mother liquor with ether (44.00 g, total yield 91%).
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
710 mL
Type
solvent
Reaction Step One
Quantity
36.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
73.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-cyano-2-(hydroxyimino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-2-(hydroxyimino)acetate

Citations

For This Compound
429
Citations
SN Khattab - Bulletin of the Chemical Society of Japan, 2010 - journal.csj.jp
The appropriateness of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a substitute for benzotriazole-based additives, for use in the TFFH approach for peptide synthesis, is …
Number of citations: 17 www.journal.csj.jp
SN Khattab - Chemical and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
A new family of sulfonate ester-type coupling reagents is described which differs in its leaving group. The sulfonate ester coupling reagents ethyl 2-cyano-2-(naphthalen-2-…
Number of citations: 25 www.jstage.jst.go.jp
D Dev, NB Palakurthy, N Kumar, B Mandal - Tetrahedron Letters, 2013 - Elsevier
While attempting to synthesize nitriles from aldoximes using O-sulfonate esters of oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate], an unexpected involvement of oxyma cleaved product …
Number of citations: 20 www.sciencedirect.com
K Thalluri, SR Manne, D Dev… - The Journal of organic …, 2014 - ACS Publications
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement and its application for the synthesis of ureas is demonstrated. Required …
Number of citations: 62 pubs.acs.org
Y Wang, BA Aleiwi, Q Wang, M Kurosu - Organic letters, 2012 - ACS Publications
Oxyma and an oxyma derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate (5b), displayed a remarkable effect on selective esterifications of primary …
Number of citations: 41 pubs.acs.org
F Albericio, R Subiros‐Funosas - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 3849‐21‐6 ] C 5 H 6 N 2 O 3 (MW 142.11) InChI = 1S/C5H6N2O3/c1‐2‐10‐5(8)4(3‐6)7‐9/h9H,2H2,1H3/b7‐4‐ InChIKey = LCFXLZAXGXOXAP‐DAXSKMNVSA‐N (additive to …
Number of citations: 1 onlinelibrary.wiley.com
A El-Faham, YA Elnakdy, SAM El Gazzar… - Chemical and …, 2014 - jstage.jst.go.jp
A series of novel cyano oximino sulfonate derivatives were prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes ranging from the simplest …
Number of citations: 10 www.jstage.jst.go.jp
MP Azarkh, NM Dudarenko, IO Fritsky… - … Section E: Structure …, 2007 - scripts.iucr.org
The centrosymmetric neutral mononuclear title complex, [Ni(C5H5N2O3)2(C2H8N2)2]·6H2O, has the Ni centre in a distorted octahedral environment, defined by six N atoms belonging …
Number of citations: 1 scripts.iucr.org
SN Khattab - icddt.com
Peptide synthesis is based on the proper combination of protecting groups and in the right choice of coupling method [1]. Preventing the loss of configuration is one of the major …
Number of citations: 0 icddt.com
SR Manne, K Thalluri, RS Giri… - … Synthesis & Catalysis, 2017 - Wiley Online Library
Boc‐Oxyma (Ethyl 2‐(tert‐butoxycarbonyloxyimino)‐2‐cyanoacetate) has been reported previously as an efficient coupling reagent for the synthesis of amides, peptides, esters, …
Number of citations: 20 onlinelibrary.wiley.com

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